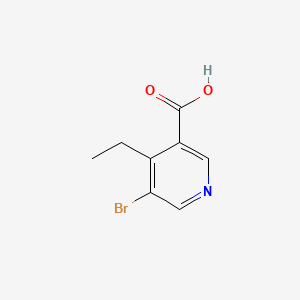

5-Bromo-4-ethylnicotinic acid

説明

5-Bromo-4-ethylnicotinic acid is a substituted nicotinic acid derivative featuring a bromine atom at the 5-position and an ethyl group at the 4-position of the pyridine ring. The bromine atom enhances electrophilic reactivity, while the ethyl group contributes to lipophilicity, influencing solubility and biological interactions .

特性

分子式 |

C8H8BrNO2 |

|---|---|

分子量 |

230.06 g/mol |

IUPAC名 |

5-bromo-4-ethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H8BrNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4H,2H2,1H3,(H,11,12) |

InChIキー |

ULMWMOLAAJLWBK-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=NC=C1C(=O)O)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethylnicotinic acid typically involves the bromination of 4-ethylnicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-4-ethylnicotinic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

化学反応の分析

Types of Reactions

5-Bromo-4-ethylnicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

科学的研究の応用

5-Bromo-4-ethylnicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials

作用機序

The mechanism of action of 5-Bromo-4-ethylnicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. The bromine and ethyl substituents on the pyridine ring may enhance its binding affinity and specificity towards these targets .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 5-Bromo-4-ethylnicotinic acid with key analogs based on substituent positions, functional groups, and properties:

Physicochemical Properties

- Lipophilicity : The ethyl group in 5-Bromo-4-ethylnicotinic acid increases logP compared to methyl or halogen-only analogs (e.g., 5-Bromo-4-methylnicotinaldehyde, CAS 709652-82-4), enhancing membrane permeability .

- Melting Points : Carboxylic acid derivatives (e.g., 5-Bromo-2-chloronicotinic acid) generally have higher melting points (>150°C) than esters (e.g., Methyl 5-bromo-6-chloronicotinate, ~80°C) due to hydrogen bonding .

- Solubility : Ethoxy-substituted analogs (e.g., 5-Bromo-2-ethoxynicotinic acid, CAS 393184-78-6) show improved aqueous solubility compared to ethyl-substituted acids, critical for biological testing .

Research Findings and Challenges

- Synthetic Challenges : Displacement reactions (e.g., bromide by chloride in dibrominated acids) require precise control to avoid byproducts .

- Biological Activity : Bromine at the 5-position enhances binding to enzymes like acetylcholinesterase, but ethyl substitution may reduce potency compared to smaller groups (e.g., methyl) .

- Environmental Impact : Chlorinated analogs (e.g., 5-Bromo-6-chloronicotinic acid) raise concerns about persistence, whereas ethyl groups may improve biodegradability .

生物活性

5-Bromo-4-ethylnicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-4-ethylnicotinic acid features a bromine atom at the 5-position and an ethyl group at the 4-position of the pyridine ring. This structural modification is significant as it influences the compound's interaction with biological targets.

Key Properties:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 232.09 g/mol

- Solubility : Soluble in water, enhancing bioavailability.

Research indicates that 5-bromo-4-ethylnicotinic acid exhibits several biological activities, primarily through its interactions with nicotinic receptors and other biological pathways:

- Neurotransmitter Modulation : The compound is structurally similar to nicotinic acetylcholine receptors (nAChRs), suggesting potential roles in modulating neurotransmitter systems. Studies have shown that such compounds can influence cognitive functions and neuroprotection, making them candidates for treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Effects : Like other nicotinic acid derivatives, 5-bromo-4-ethylnicotinic acid may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in conditions characterized by chronic inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is required to elucidate the specific mechanisms involved.

Case Studies and Experimental Data

Recent studies have explored the biological activity of 5-bromo-4-ethylnicotinic acid through various experimental approaches:

- Binding Affinity Studies : In vitro assays have demonstrated that 5-bromo-4-ethylnicotinic acid binds effectively to nicotinic receptors, indicating a potential role as an agonist or antagonist depending on the receptor subtype involved .

- Cell Viability Assays : MTT assays conducted on RAW macrophage cells showed that the compound exhibits low toxicity while enhancing cell viability under certain concentrations, suggesting a possible protective effect against oxidative stress .

- Comparative Analysis with Analogues : The compound was compared with other nicotinic acid derivatives to assess its unique biological profile. The presence of the bromine atom was found to enhance binding affinity compared to non-brominated analogs .

Data Tables

The following table summarizes key findings from research on 5-bromo-4-ethylnicotinic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。